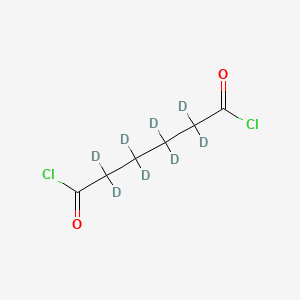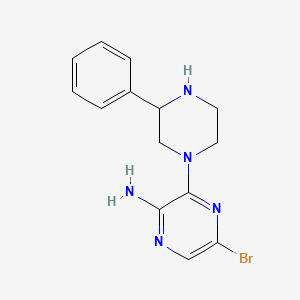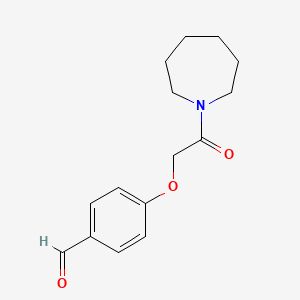
1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide” appears to contain a bromophenyl group, a cyclopropyl group, and a methanesulfonamide group. The bromophenyl group is a phenyl ring (a cyclic group of six carbon atoms) with a bromine atom attached. The cyclopropyl group is a three-membered carbon ring. Methanesulfonamide is a functional group containing a sulfur atom bonded to two oxygen atoms and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. The bromophenyl and cyclopropylmethanesulfonamide groups would likely contribute significantly to the compound’s overall structure .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The bromine atom on the phenyl ring could be substituted in a reaction with a nucleophile, a process known as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activities
1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide and its derivatives have been explored for their potential in treating seizure disorders. In a study, a series of sulfonamide derivatives were synthesized and tested for their anticonvulsant activity using the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) animal models. Some compounds exhibited significant activity against both models, suggesting their potential as leads for further investigation in anticonvulsant drug development (Siddiqui et al., 2010).
Neurotoxic Potentiation
The interaction between 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide and other chemicals has been studied in the context of neurotoxicity. Research has shown that certain combinations can lead to enhanced neurotoxic effects, highlighting the importance of understanding drug interactions, especially in compounds that may affect the nervous system (Xu et al., 1999).
Analgesic Activity and Safety Profile
Recent studies have identified new derivatives of oxazol-5(4H)-ones, containing a diarylsulfone moiety, which demonstrate significant analgesic activity without notable acute toxicity. These compounds, including 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide derivatives, offer promising leads for the development of new pain management therapies. Their safety profile, evaluated through histopathological assessments, suggests low toxicity and potential for further pharmaceutical development (Bărbuceanu et al., 2020).
Development of Multifunctional Agents
The modification of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide through N-alkylation has been explored as a strategy to design selective ligands or multifunctional agents for treating complex diseases. This approach has led to the identification of compounds with potent and selective antagonist activity at specific receptors, demonstrating the versatility and potential therapeutic applications of these sulfonamide derivatives in the central nervous system (Canale et al., 2016).
Safety And Hazards
Zukünftige Richtungen
The study of new compounds like “1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide” can lead to the discovery of novel chemical reactions, synthetic methods, and biological activities. Future research could focus on exploring these aspects, as well as optimizing the compound’s synthesis and investigating its potential applications .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-N-cyclopropylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-3-1-8(2-4-9)7-15(13,14)12-10-5-6-10/h1-4,10,12H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNKWCLUVUQGEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589922 |
Source


|
| Record name | 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide | |
CAS RN |
950235-23-1 |
Source


|
| Record name | 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B1287818.png)


